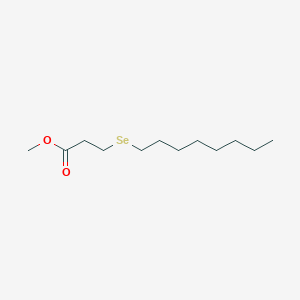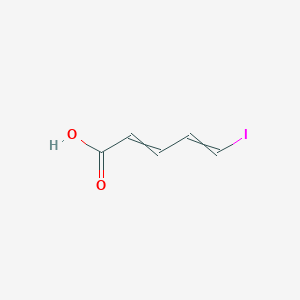
N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate typically involves the quaternization of tertiary amines. One common method involves the reaction of N,N-dimethyloctylamine with ethyl chloride in the presence of a suitable solvent, followed by the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production of quaternary ammonium compounds often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification, crystallization, and drying to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal inhibition.
Medicine: It is explored for its potential use in disinfectants and antiseptics.
Mécanisme D'action
The antimicrobial action of N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate is primarily due to its ability to disrupt microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of microbial cell membranes, leading to cell lysis and death. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyloctylamine: A tertiary amine with similar structural features but lacks the quaternary ammonium group.
N,N-Dimethyldodecylamine: Another tertiary amine with a longer alkyl chain.
N,N-Dimethyloctan-1-aminium chloride: A quaternary ammonium compound with a chloride counterion instead of perchlorate.
Uniqueness
N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate is unique due to its specific combination of an ethyl group, dimethyl groups, and an octyl chain, along with the perchlorate counterion. This unique structure imparts specific physicochemical properties and antimicrobial efficacy, making it suitable for various applications .
Propriétés
Numéro CAS |
138998-29-5 |
|---|---|
Formule moléculaire |
C12H28ClNO4 |
Poids moléculaire |
285.81 g/mol |
Nom IUPAC |
ethyl-dimethyl-octylazanium;perchlorate |
InChI |
InChI=1S/C12H28N.ClHO4/c1-5-7-8-9-10-11-12-13(3,4)6-2;2-1(3,4)5/h5-12H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
RZQQGJQNSCXTQO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](C)(C)CC.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
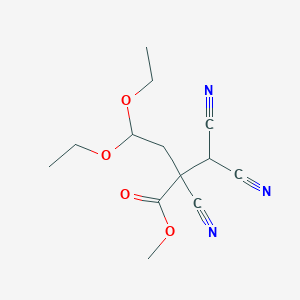

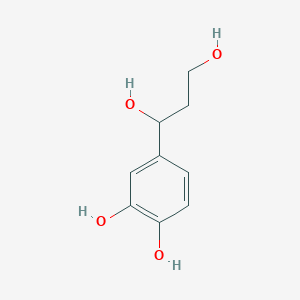
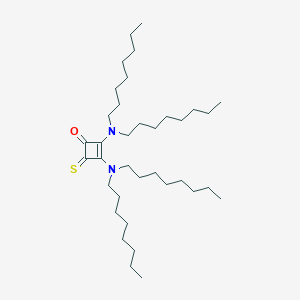
![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)
![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
